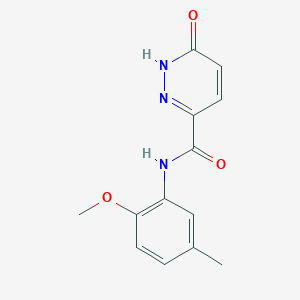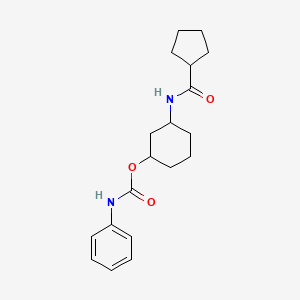
3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. CX-4945 is a promising drug candidate that has shown potential in the treatment of various cancers and other diseases.
Applications De Recherche Scientifique
Fatty Acid Amide Hydrolase Inhibitors
Alkylcarbamic acid biphenyl-3-yl esters, a class of compounds related to 3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate, have been identified as inhibitors of fatty acid amide hydrolase (FAAH). These compounds, including URB597, exhibit analgesic, anxiolytic-like, and antidepressant-like properties in animal models. Structural modifications to these compounds have shown significant potency improvements, indicating the importance of shape complementarity and hydrogen bonds for highly potent inhibitors (Mor et al., 2008).
Synthesis and Characterization of Derivatives
The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been conducted, with a focus on different aryl substituents. These compounds were analyzed using various spectroscopic methods, and their molecular structures were elucidated, which can contribute to the understanding of their chemical and biological properties (Özer et al., 2009).
Application in Chromatography
Cyclohexylcarbamates of cellulose and amylose have been prepared and evaluated as potential chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These CSPs demonstrated high resolving abilities for enantiomers, comparable to popular CSPs, and could be used due to their solubility in chloroform and ability to exhibit chiral discrimination (Kubota et al., 2000).
Catalytic Activity in Chemical Reactions
New iron(II) and cobalt(II) phthalocyanine complexes have been synthesized and used as catalysts for the oxidation of cyclohexene. These complexes showed selective oxidation properties and could potentially be applied in various chemical processes (Saka et al., 2013).
Fluorescence Enhancement Studies
Glibenclamide, a molecule structurally similar to 3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate, has been studied for its ability to enhance the fluorescence intensity of erbium ions. This research has implications for developing sensitive fluorimetric probes and detectors in high-performance liquid chromatography (Faridbod et al., 2009).
Synthesis of Analogs and Derivatives
Research has been conducted on the synthesis of various analogs and derivatives of compounds related to 3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate. These studies provide insights into the stereochemistry, reaction mechanisms, and potential applications of these compounds in different fields (Allan et al., 1979).
Propriétés
IUPAC Name |
[3-(cyclopentanecarbonylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(14-7-4-5-8-14)20-16-11-6-12-17(13-16)24-19(23)21-15-9-2-1-3-10-15/h1-3,9-10,14,16-17H,4-8,11-13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWUMQFIJHAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

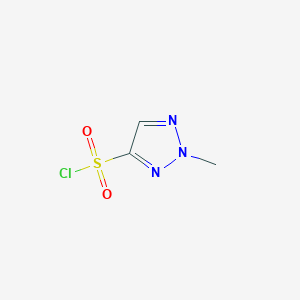
![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)
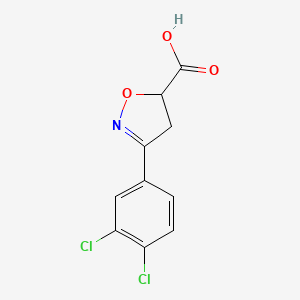
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2443127.png)
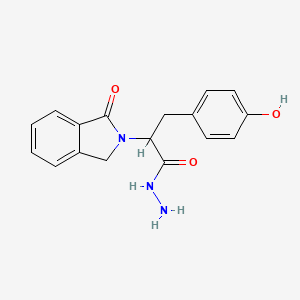
![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)

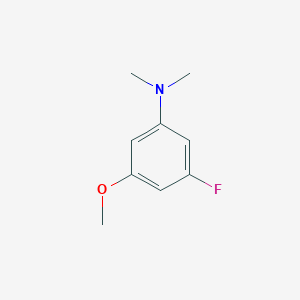

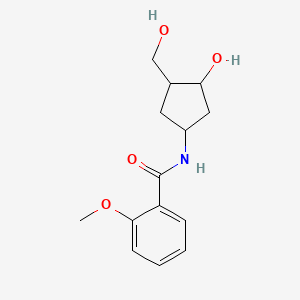
![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide](/img/structure/B2443140.png)
